molecular formula C27H46O2 B13403289 7 beta-Hydroxy Cholesterol

7 beta-Hydroxy Cholesterol

Cat. No.: B13403289
M. Wt: 402.7 g/mol
InChI Key: OYXZMSRRJOYLLO-ISPKDCJXSA-N
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Description

Classification and Context as a Key Oxysterol

7β-Hydroxycholesterol is classified as a sterol lipid molecule and is a prominent member of the oxysterol family. hmdb.ca Oxysterols are cholesterol derivatives containing an additional oxygen-containing group, such as a hydroxyl, epoxy, or ketone group. actamedica.org This modification makes them more polar than cholesterol, allowing them to traverse cellular membranes more readily. actamedica.org

7β-Hydroxycholesterol is formally known as (3β,7β)-cholest-5-ene-3,7-diol. caymanchem.com It is formed through the oxidation of cholesterol, a process that can occur both enzymatically and non-enzymatically via auto-oxidation. caymanchem.comresearchgate.net The presence of a hydroxyl group at the 7β position on the cholesterol molecule is its defining characteristic, influencing its biological activity and solubility. cymitquimica.com This compound is a key biomarker for oxidative stress and is often found in biological membranes. cymitquimica.comaston.ac.uknih.gov

Compound NameSynonymsChemical FormulaMolecular WeightCAS Number
7β-Hydroxycholesterol7β-OHC, (3β,7β)-cholest-5-ene-3,7-diolC27H46O2402.7 g/mol566-27-8

7β-Hydroxycholesterol is closely related to other C7-oxidized oxysterols, particularly 7-Ketocholesterol (B24107) and its stereoisomer, 7α-Hydroxycholesterol.

7β-Hydroxycholesterol and 7-Ketocholesterol are interconvertible. researchgate.net This conversion is facilitated by specific enzymes. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can convert 7-Ketocholesterol into 7β-Hydroxycholesterol. researchgate.netmdpi.com Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the conversion of 7β-Hydroxycholesterol back to 7-Ketocholesterol. researchgate.netmdpi.combioscientifica.com Both of these oxysterols are major products of cholesterol auto-oxidation and are considered biomarkers of oxidative stress. researchgate.netaston.ac.uknih.gov They are often found at elevated levels in pathological conditions such as cardiovascular diseases. researchgate.netnih.gov

7β-Hydroxycholesterol is the 7β-epimer of 7α-Hydroxycholesterol. While both are 7-hydroxy derivatives of cholesterol, their origins and primary roles differ. 7α-Hydroxycholesterol is principally formed enzymatically by cholesterol 7α-hydroxylase (CYP7A1) and is a key intermediate in the classic pathway of bile acid synthesis. bioscientifica.comahajournals.org In contrast, 7β-Hydroxycholesterol is mainly a product of non-enzymatic cholesterol auto-oxidation and is considered a more specific marker of in vivo lipid peroxidation. ahajournals.org Although 7α-hydroxycholesterol can also be formed through autoxidation, its enzymatic origin is quantitatively more significant under normal physiological conditions. jst.go.jpaacrjournals.org Both 7α- and 7β-hydroxycholesterol can be oxidized to form 7-ketocholesterol. aacrjournals.org

OxysterolPrimary Formation PathwayKey RoleInterconversion
7β-HydroxycholesterolNon-enzymatic auto-oxidationBiomarker of oxidative stressInterconvertible with 7-Ketocholesterol
7-KetocholesterolNon-enzymatic auto-oxidation, enzymatic from 7β-HydroxycholesterolBiomarker of oxidative stress, cytotoxic effectsInterconvertible with 7β-Hydroxycholesterol
7α-HydroxycholesterolEnzymatic (CYP7A1)Intermediate in bile acid synthesisCan be oxidized to 7-Ketocholesterol

Relationship and Interconvertibility with Other Oxysterols

Overview of Biological Significance in Lipid Homeostasis and Cellular Processes

7β-Hydroxycholesterol is a biologically active molecule implicated in various cellular processes and the regulation of lipid metabolism. tandfonline.com It is recognized as a powerful inducer of oxidative stress, which can lead to cellular dysfunction and cell death. medchemexpress.comselleckchem.com

Research has shown that 7β-Hydroxycholesterol can induce apoptosis (programmed cell death) and necrosis in various cell types. medchemexpress.commedchemexpress.com The cytotoxic effects are often associated with the generation of reactive oxygen species (ROS), leading to mitochondrial and peroxisomal dysfunction. aston.ac.ukselleckchem.com This mode of cell death, which involves oxidative stress, apoptosis, and autophagy, is sometimes referred to as "oxiapoptophagy". aston.ac.ukmdpi.com

Elevated levels of 7β-Hydroxycholesterol have been observed in several pathological conditions. For instance, it is the primary oxysterol found in oxidized low-density lipoprotein (LDL) and its increased plasma levels are positively correlated with mortality in coronary heart disease. caymanchem.comcaymanchem.com It is also found in atherosclerotic lesions and may contribute to the inflammatory processes characteristic of atherosclerosis. scielo.brnih.gov Furthermore, increased levels of 7β-Hydroxycholesterol have been identified as a potential biomarker for sarcopenia, an age-related loss of muscle mass and strength. gumed.edu.pl

In the context of cancer, 7β-Hydroxycholesterol has demonstrated antitumor activity. medchemexpress.commedchemexpress.com It can suppress the growth of certain types of cancer cells, highlighting its complex and context-dependent biological activities. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20?,21-,22+,23+,24+,25+,26+,27-/m1/s1

InChI Key

OYXZMSRRJOYLLO-ISPKDCJXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CCC(C4)O)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 7β Hydroxycholesterol

Non-Enzymatic Formation Mechanisms

The primary route to 7β-hydroxycholesterol in biological systems is through non-enzymatic pathways, driven by the inherent susceptibility of cholesterol to oxidation. nih.govwikipedia.org These spontaneous reactions are a direct consequence of oxidative stress.

Cholesterol Auto-oxidation Processes

Cholesterol auto-oxidation is a key process in the formation of 7β-hydroxycholesterol. nih.govunimib.it This process is initiated by factors such as heat, light, and the presence of reactive oxygen species, leading to the oxidation of cholesterol, particularly at the C7 position of the sterol ring. unimib.itnih.govnih.gov

Type I autoxidation is a free radical-driven chain reaction and is the main non-enzymatic pathway for the generation of 7β-hydroxycholesterol. nih.govresearchgate.netbioscientifica.comresearchgate.net The process is initiated by the abstraction of a hydrogen atom from the C7 position of cholesterol, which is particularly susceptible to attack due to the adjacent double bond. nih.govresearchgate.net This results in the formation of a cholesterol radical, which then reacts with molecular oxygen to form a cholesterol peroxyl radical. nih.gov This radical, in turn, can abstract a hydrogen atom from another molecule to form cholesterol hydroperoxides, specifically 7α-hydroperoxycholesterol and 7β-hydroperoxycholesterol. nih.govresearchgate.net These hydroperoxides are unstable and can decompose to form more stable products, including 7β-hydroxycholesterol. researchgate.netaocs.org

Reactive oxygen species (ROS) are the principal drivers of the non-enzymatic oxidation of cholesterol to 7β-hydroxycholesterol. nih.govmdpi.com ROS, such as the superoxide (B77818) anion, hydroxyl radical, and hydrogen peroxide, are highly reactive molecules that can initiate the free radical chain reactions of Type I autoxidation. nih.govresearchgate.net An overproduction of ROS, a state known as oxidative stress, creates an environment ripe for the oxidation of lipids like cholesterol. mdpi.comoup.com The attack by ROS on cholesterol leads to the formation of the aforementioned cholesterol hydroperoxides, which are precursors to 7β-hydroxycholesterol. nih.govmdpi.com This link between ROS and 7β-hydroxycholesterol formation underscores the role of oxidative stress in its production. nih.gov

Formation from Cholesterol Hydroperoxides

The formation of 7β-hydroxycholesterol is a direct consequence of the decomposition of cholesterol hydroperoxides, particularly 7β-hydroperoxycholesterol (7β-OOH). nih.govaocs.org These hydroperoxides are unstable intermediates in the autoxidation process. nih.govresearchgate.net The reduction of the hydroperoxide group of 7β-OOH leads to the formation of the more stable hydroxyl group, resulting in 7β-hydroxycholesterol. researchgate.netresearchgate.net This decomposition can occur non-enzymatically or be facilitated by cellular reducing agents. researchgate.net The instability of the hydroperoxide precursor makes its detection challenging, while 7β-hydroxycholesterol is a more readily identifiable product of cholesterol oxidation. researchgate.net

Enzymatic Synthesis and Interconversion Pathways

While the primary origin of 7β-hydroxycholesterol is non-enzymatic, it also participates in enzymatic pathways, most notably in its interconversion with 7-ketocholesterol (B24107).

Interconversion with 7-Ketocholesterol

7β-Hydroxycholesterol and 7-ketocholesterol are metabolically linked through the action of specific enzymes. researchgate.netmdpi.com This interconversion allows the cell to modulate the levels of these two potent oxysterols. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is capable of reducing 7-ketocholesterol to 7β-hydroxycholesterol. researchgate.netnih.govresearchgate.net Conversely, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the reverse reaction, oxidizing 7β-hydroxycholesterol back to 7-ketocholesterol. bioscientifica.comresearchgate.netnih.gov This enzymatic seesaw between a hydroxyl and a keto group at the C7 position is a crucial aspect of the metabolism of these B-ring oxysterols. researchgate.net

Interactive Data Table: Key Molecules in 7β-Hydroxycholesterol Pathways

Compound NameRole in PathwayFormation Type
7β-Hydroxycholesterol The primary subject of this article.Non-Enzymatic & Enzymatic
Cholesterol The precursor molecule for 7β-hydroxycholesterol formation.-
7-Ketocholesterol Interconverts with 7β-hydroxycholesterol.Non-Enzymatic & Enzymatic
7β-Hydroperoxycholesterol An unstable intermediate in the formation of 7β-hydroxycholesterol.Non-Enzymatic
Reactive Oxygen Species (ROS) Drivers of non-enzymatic cholesterol oxidation.-
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) Enzyme that converts 7-ketocholesterol to 7β-hydroxycholesterol.-
11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2) Enzyme that converts 7β-hydroxycholesterol to 7-ketocholesterol.-
Role of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) in 7-Ketocholesterol Reduction to 7β-Hydroxycholesterol

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a crucial enzyme that catalyzes the reduction of 7-ketocholesterol to 7β-hydroxycholesterol. endocrine-abstracts.orgoup.com This reaction is a key step in the generation of 7β-hydroxycholesterol within cells. endocrine-abstracts.org Studies using mature adipocytes have demonstrated that approximately 73% of added 7-ketocholesterol is reduced to 7β-hydroxycholesterol within 24 hours, a conversion that is prevented by the selective inhibition of 11β-HSD1. oup.com

The enzyme's activity is not limited to a single substrate; it also metabolizes glucocorticoids. endocrine-abstracts.org The conversion of oxysterols and glucocorticoids by 11β-HSD1 is competitive. oup.com For instance, 7-ketocholesterol inhibits glucocorticoid metabolism with a physiologically relevant IC50 range of 450 nM. oup.com The enzyme's preference for substrates can vary, with murine 11β-HSD1 showing a higher turnover for 7-ketocholesterol compared to 7β-hydroxycholesterol. endocrine-abstracts.org

The stereospecificity of this reduction is a notable feature. In most species studied, including humans and rats, 11β-HSD1 stereospecifically converts 7-ketocholesterol to 7β-hydroxycholesterol. bioscientifica.com However, there are species-specific differences; for example, the hamster enzyme is not stereospecific and produces both 7α- and 7β-hydroxycholesterol. bioscientifica.com

Furthermore, 11β-HSD1 is involved in the metabolism of other hydroxylated oxysterols. For instance, it catalyzes the stereospecific oxoreduction of 7-keto,25-hydroxycholesterol to 7β,25-dihydroxycholesterol and 7-keto,27-hydroxycholesterol (B1664032) to 7β,27-dihydroxycholesterol. nih.govnih.govnih.gov

Role of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) in 7β-Hydroxycholesterol Oxidation to 7-Ketocholesterol

Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the oxidation of 7β-hydroxycholesterol back to 7-ketocholesterol. endocrine-abstracts.orgbioscientifica.comaston.ac.uk This enzyme is predominantly expressed in tissues like the kidney, colon, and placenta. bioscientifica.comaston.ac.uk

Research has shown that while hepatic microsomal 11β-HSD1 can oxidize 7β-hydroxycholesterol to 7-ketocholesterol, renal 11β-HSD2 is also capable of this reaction. endocrine-abstracts.org However, some studies indicate that renal 11β-HSD2 was unable to catalyze 7β-hydroxycholesterol oxidation. endocrine-abstracts.org This highlights potential differences in enzyme activity based on tissue location and experimental conditions.

Similar to 11β-HSD1, 11β-HSD2 also acts on other hydroxylated forms of 7β-hydroxycholesterol. Human 11β-HSD2 has been shown to oxidize 7β,25-dihydroxycholesterol to 7-keto,25-hydroxycholesterol and 7β,27-dihydroxycholesterol to 7-keto,27-hydroxycholesterol. nih.govnih.govnih.gov The apparent affinities of both 11β-HSD1 and 11β-HSD2 for these 7-oxygenated oxysterols are equal to or even higher than their affinities for glucocorticoids, suggesting that oxysterols are preferred substrates. nih.gov

Potential Enzymatic Formation from Cholesterol (General Oxysterol Pathways)

While the interconversion with 7-ketocholesterol is a primary pathway, 7β-hydroxycholesterol can also be formed through broader oxysterol synthesis pathways originating from cholesterol. caymanchem.com Oxysterols, in general, are produced through either enzymatic processes or non-enzymatic autoxidation. nih.gov

The initial and rate-limiting step in the major pathway of bile acid synthesis is the hydroxylation of cholesterol at the 7α-position by the enzyme cholesterol 7α-hydroxylase (CYP7A1), forming 7α-hydroxycholesterol. jci.org While this is a distinct isomer, the enzymatic machinery involved in cholesterol oxidation highlights the potential for the formation of other hydroxylated cholesterol derivatives.

Another key enzyme in cholesterol metabolism is sterol 27-hydroxylase (CYP27A1), which initiates the alternative bile acid synthesis pathway by hydroxylating cholesterol to 27-hydroxycholesterol. researchgate.net While there is no direct evidence of CYP7A1 or CYP27A1 directly producing 7β-hydroxycholesterol, the enzymatic environment geared towards cholesterol oxidation provides a plausible context for its formation. Some research suggests that most of the circulating 7β-hydroxycholesterol may be a secondary product of lipid peroxidation rather than direct enzymatic action on cholesterol. jci.org

Interactive Data Table: Enzymes in 7β-Hydroxycholesterol Metabolism

EnzymeReactionSubstrateProductTissue/Cell TypeReference
11β-HSD1Reduction7-Ketocholesterol7β-HydroxycholesterolAdipocytes, Liver endocrine-abstracts.orgoup.com
11β-HSD1Reduction7-Keto,25-hydroxycholesterol7β,25-DihydroxycholesterolRecombinant Enzymes nih.gov
11β-HSD1Reduction7-Keto,27-hydroxycholesterol7β,27-DihydroxycholesterolRecombinant Enzymes nih.govnih.gov
11β-HSD2Oxidation7β-Hydroxycholesterol7-KetocholesterolKidney, Colon, Placenta endocrine-abstracts.orgbioscientifica.comaston.ac.uk
11β-HSD2Oxidation7β,25-Dihydroxycholesterol7-Keto,25-hydroxycholesterolRecombinant Enzymes nih.gov
11β-HSD2Oxidation7β,27-Dihydroxycholesterol7-Keto,27-hydroxycholesterolRecombinant Enzymes nih.govnih.gov

Catabolism and Degradation Pathways of 7β-Hydroxycholesterol

Once formed, 7β-hydroxycholesterol undergoes further metabolism and degradation to facilitate its elimination from the body. These pathways primarily involve conversion to more water-soluble compounds that can be readily excreted.

Hepatic Conversion to Bile Acids

The liver is the primary site for the catabolism of cholesterol and its derivatives, including oxysterols, into bile acids. nih.gov This process is a major route for cholesterol elimination from the body. nih.gov 7β-hydroxycholesterol can enter the bile acid synthesis pathways. researchgate.net Specifically, it can be metabolized within the acidic pathway of bile acid synthesis, leading to the formation of bile acids such as 3β,7β-dihydroxychol-5-enoic acid. researchgate.net This conversion to bile acids represents a significant degradation route for 7β-hydroxycholesterol.

Formation of More Polar, Water-Soluble Metabolites

A general strategy for the elimination of sterols and oxysterols is their conversion into more polar, water-soluble metabolites. This is often achieved through further hydroxylation or conjugation reactions. For instance, 7-ketocholesterol, the precursor to 7β-hydroxycholesterol, can be converted into less toxic, 27-hydroxylated metabolites by enzymes like CYP27A1 and CYP46A1, which are then further processed into more water-soluble forms. nih.gov It is plausible that 7β-hydroxycholesterol follows a similar path of further hydroxylation to increase its polarity and facilitate excretion. Additionally, sulfonation, a common detoxification pathway, can produce water-soluble sulfate (B86663) conjugates of oxysterols, aiding in their cellular elimination. smolecule.com

Esterification and Derivative Formation

Esterification is another metabolic fate for 7β-hydroxycholesterol. nih.gov This process involves the attachment of a fatty acid to the hydroxyl group of the oxysterol. The enzyme lecithin:cholesterol acyltransferase (LCAT) can esterify 7β-hydroxycholesterol after its incorporation into high-density lipoprotein (HDL) particles. scite.ai However, this esterification can be competitive with that of cholesterol itself. scite.ai The resulting esters of 7β-hydroxycholesterol can then be transferred from HDL to low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL). scite.ai

It has been reported that treatment with polar oxysterols like 7β-hydroxycholesterol can lead to the formation of multilamellar cytoplasmic structures, which are often lysosomal in origin. nih.gov Furthermore, the cytotoxicity of 7β-hydroxycholesterol has been linked to the accumulation of its esters, suggesting that esterification is a critical step in its metabolic impact. nih.gov

Formation of 7-Beta-Hydroxy Cholesteryl-3-Beta-Oleate

The esterification of 7β-hydroxycholesterol with fatty acids, such as oleic acid, leads to the formation of cholesteryl esters like 7-beta-hydroxy cholesteryl-3-beta-oleate. This process is a significant metabolic route for 7β-hydroxycholesterol. researchgate.net Studies have shown that the esterification of 7β-hydroxycholesterol can occur in various cell types. nih.gov This reaction is considered a detoxification pathway, as the resulting ester is less cytotoxic than the free oxysterol. nih.govresearchgate.net

Implications of Esterification for Activity

The esterification of 7β-hydroxycholesterol has profound implications for its biological activity. The formation of 7β-hydroxycholesteryl-3-oleate significantly reduces the cytotoxic and pro-oxidative effects of the parent compound. nih.gov While 7β-hydroxycholesterol is known to induce cell death, mitochondrial dysfunction, and oxidative stress, its oleate (B1233923) ester does not exhibit these detrimental effects. nih.govresearchgate.net

Research has demonstrated that while 7β-hydroxycholesterol can induce apoptosis and increase the production of superoxide anions, its esterified form, 7β-hydroxycholesteryl-3-oleate, shows a marked reduction in these activities. nih.gov This suggests that the esterification process serves as a protective mechanism within cells, neutralizing the harmful potential of 7β-hydroxycholesterol. nih.govresearchgate.net The cytotoxicity of 7β-hydroxycholesterol has been shown to be dependent on the accumulation of its esters, indicating that the process of esterification itself is crucial for the compound's toxic effects to manifest in some contexts. nih.gov

Table 1: Comparative Effects of 7β-Hydroxycholesterol and its Oleate Ester

Feature7β-Hydroxycholesterol7β-Hydroxycholesteryl-3-oleate
Cytotoxicity Induces cell death and apoptosis nih.govSignificantly reduced cytotoxicity nih.gov
Oxidative Stress Promotes superoxide anion production nih.govSlight increase in superoxide anion production nih.gov
Mitochondrial Potential Causes loss of mitochondrial potential nih.govNo significant effect observed nih.gov
Nuclear Morphology Induces swelling, fragmentation, and/or condensation of nuclei nih.govNo significant effect observed nih.gov

Lipoprotein-Mediated Elimination Mechanisms

Lipoproteins play a crucial role in the transport and elimination of cholesterol and its metabolites, including 7β-hydroxycholesterol. nih.gov Due to their increased polarity compared to cholesterol, oxysterols like 7β-hydroxycholesterol can diffuse more readily through cell membranes and equilibrate with lipoproteins. jci.orgfrontiersin.org This facilitates their removal from peripheral tissues and transport to the liver for further metabolism and excretion, a process known as reverse cholesterol transport. ahajournals.org

High-density lipoprotein (HDL) is a key player in this process. ahajournals.org Macrophages can eliminate large amounts of cholesterol in the form of oxysterols, which is mediated by HDL. frontiersin.org The ATP-binding cassette transporter G1 (ABCG1) has been identified as a transporter that can export 7β-hydroxycholesterol from cells. frontiersin.org Once in the circulation, these oxysterols can be transported by lipoproteins to the liver, where they can be converted to bile acids and eliminated from the body. nih.govahajournals.org This lipoprotein-mediated pathway is a major route for the elimination of 7β-hydroxycholesterol and helps to mitigate its potential toxic effects in peripheral tissues. nih.gov

Cellular and Subcellular Mechanisms of 7β Hydroxycholesterol Action

Modulation of Cell Viability and Cell Death Modalities

7β-hydroxycholesterol is a potent modulator of cell viability, capable of inducing distinct forms of cell death, including apoptosis, oxiaapoptophagy, and necrosis. The specific modality of cell death is often dependent on the cell type and the concentration of the oxysterol.

Induction of Apoptosis

7β-hydroxycholesterol is a well-documented inducer of apoptosis, a form of programmed cell death, in a multitude of cell lines. researchgate.netnih.gov The primary mechanism involves the activation of the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by the permeabilization of the mitochondrial membrane, a critical event that leads to the release of pro-apoptotic factors into the cytoplasm. nih.gov

Key molecular events in 7β-hydroxycholesterol-induced apoptosis include:

Mitochondrial Dysfunction: A hallmark of 7β-hydroxycholesterol-induced apoptosis is the loss of mitochondrial membrane potential (ΔΨm). nih.gov This disruption of the mitochondrial inner membrane's electrochemical gradient is an early and critical step.

Cytochrome c Release: Following the loss of ΔΨm, cytochrome c is released from the mitochondrial intermembrane space into the cytosol. nih.gov

Caspase Activation: In the cytosol, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates the initiator caspase-9. nih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis. nih.govnih.gov Studies have also implicated the activation of caspase-8 in this process. nih.gov

Bcl-2 Family Protein Regulation: The process of mitochondrial outer membrane permeabilization is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, shifting the balance in favor of apoptosis. nih.govnih.gov

Nuclear Fragmentation: Activated effector caspases cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to characteristic morphological changes of apoptosis, such as chromatin condensation and DNA fragmentation. nih.govnih.gov

The apoptotic effects of 7β-hydroxycholesterol have been observed in various cell types, as detailed in the table below.

Cell LineApoptotic Events Observed
U937 (Human monocytic cells) Loss of mitochondrial membrane potential, cytochrome c release, activation of caspase-9 and caspase-3, PARP cleavage. nih.gov
MCF-7 (Human breast cancer cells) Caspase-3 dependent and independent apoptosis, mitochondrial potential loss. nih.gov
Human Natural Killer (NK) cells Time and dose-dependent induction of apoptosis. nih.gov

Promotion of Oxiapoptophagy

Recent research has defined a specific form of cell death induced by cytotoxic oxysterols like 7β-hydroxycholesterol, termed "oxiapoptophagy". nih.gov This process is characterized by the simultaneous occurrence of oxidative stress, apoptosis, and features of autophagy. researchgate.netnih.gov

The key characteristics of oxiaapoptophagy induced by 7β-hydroxycholesterol include:

Oxidative Stress: A foundational element of oxiaapoptophagy is a severe state of oxidative stress, which acts as a trigger for the subsequent events. nih.gov

Apoptotic Features: The apoptotic component of oxiaapoptophagy encompasses the classical features described in the previous section, including mitochondrial dysfunction and caspase activation. nih.gov

Autophagic Criteria: Concurrently with apoptosis, cells undergoing oxiaapoptophagy exhibit signs of autophagy, a cellular process involving the degradation of cellular components within lysosomes. This is often characterized by the formation of autophagosomes and the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) from LC3-I to LC3-II. nih.govjcpres.comnih.gov Beclin-1, another key autophagy-related protein, is also involved in the initiation of autophagosome formation. nih.govjcpres.com

Lysosomal Membrane Permeabilization (LMP): A critical event in oxiaapoptophagy is the destabilization of lysosomal membranes. nih.govnih.gov This leads to the release of lysosomal hydrolases, such as cathepsins, into the cytosol, which can further contribute to the apoptotic cascade. nih.gov

Cellular ProcessKey Markers/Events in Oxiapoptophagy
Oxidative Stress Increased ROS, lipid peroxidation.
Apoptosis Caspase activation, mitochondrial depolarization, cytochrome c release.
Autophagy LC3-I to LC3-II conversion, Beclin-1 involvement, autophagosome formation. nih.govjcpres.comnih.gov
Lysosomal Involvement Lysosomal membrane permeabilization. nih.govnih.gov

Induction of Necrosis

In addition to programmed cell death pathways, 7β-hydroxycholesterol can also induce necrosis, a form of unregulated cell death, particularly at higher concentrations. nih.gov Necrosis is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response. nih.gov

Studies have shown that 7β-hydroxycholesterol can induce a necrotic phenotype in various cell types, including human natural killer (NK) cells. nih.gov The induction of necrosis is often observed alongside apoptosis, suggesting a dose-dependent switch between these two cell death modalities.

While classical necrosis is considered a passive process, recent evidence suggests that a programmed form of necrosis, termed necroptosis, can be induced by certain stimuli. This pathway is dependent on the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and 3 (RIPK3), and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. aginganddisease.orgfrontiersin.org The potential involvement of the RIPK1/RIPK3/MLKL pathway in 7β-hydroxycholesterol-induced necrosis is an area of ongoing investigation. The release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity is a common method to quantify necrosis. elabscience.com

Regulation of Cellular Redox Status

A central aspect of 7β-hydroxycholesterol's mechanism of action is its profound impact on the cellular redox environment. It is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive intermediates.

Induction of Oxidative Stress

Treatment of cells with 7β-hydroxycholesterol leads to a significant increase in oxidative stress, which precedes and contributes to the induction of cell death. nih.gov This state of oxidative imbalance is a key driver of the cytotoxic effects of this oxysterol.

Markers of 7β-hydroxycholesterol-induced oxidative stress include:

Lipid Peroxidation: Increased levels of malondialdehyde (MDA), a product of lipid peroxidation, are observed in cells exposed to 7β-hydroxycholesterol. bioscientifica.com

Protein Carbonylation: An increase in the levels of carbonylated proteins is another indicator of oxidative damage induced by this compound. researchgate.net

Depletion of Cellular Antioxidants: 7β-hydroxycholesterol causes a significant decrease in the levels of reduced glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov

Alterations in Antioxidant Enzyme Activity: The activity of key antioxidant enzymes is also affected. For instance, an increase in the activity of superoxide (B77818) dismutase (SOD) has been reported, likely as a compensatory response to elevated superoxide levels. nih.gov

Oxidative Stress ParameterEffect of 7β-Hydroxycholesterol
Malondialdehyde (MDA) Increased levels bioscientifica.com
Protein Carbonylation Increased levels researchgate.net
Reduced Glutathione (GSH) Decreased levels nih.gov
Superoxide Dismutase (SOD) Activity Increased activity nih.gov

Generation of Reactive Oxygen Species (ROS)

The induction of oxidative stress by 7β-hydroxycholesterol is a direct consequence of the increased generation of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen, and their overproduction can damage cellular components such as DNA, proteins, and lipids.

Studies have demonstrated that 7β-hydroxycholesterol treatment leads to a significant increase in the intracellular levels of ROS. nih.gov Specifically, the production of superoxide anions (O₂⁻) has been identified as a key feature of 7β-hydroxycholesterol-induced oxidative stress. nih.gov This overproduction of ROS plays a crucial role in initiating the signaling cascades that lead to apoptosis and other forms of cell death. nih.govnih.gov The generation of ROS is often an early event in the cytotoxic process, preceding the loss of lysosomal and mitochondrial integrity. nih.gov

Impairment of Cellular Antioxidant Defense Systems

7β-hydroxycholesterol (7β-OHC) significantly compromises cellular antioxidant defense systems, leading to a state of oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Research on murine oligodendrocytes (158N cell line) has demonstrated that exposure to 7β-OHC leads to notable alterations in the activity of key antioxidant enzymes. mdpi.com Specifically, the activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx) are disrupted. mdpi.com This enzymatic imbalance contributes to an overproduction of lipid peroxidation products, such as malondialdehyde (MDA) and conjugated dienes (CDs), as well as an increase in protein oxidation, evidenced by higher levels of carbonylated proteins. mdpi.com

Further studies have shown that 7β-OHC, along with 7-ketocholesterol (B24107), rapidly enhances the number of cells overproducing superoxide anions. mdpi.com This surge in ROS is a critical event that precedes and contributes to the cytotoxic effects of the oxysterol. The oxidative damage extends to cellular macromolecules, including DNA, with evidence of 8-oxoguanine formation, a marker of oxidative DNA damage. mdpi.com

The table below summarizes the impact of 7β-OHC on key markers of antioxidant defense and oxidative stress.

ParameterEffect of 7β-Hydroxycholesterol ExposureCellular Consequence
Superoxide Dismutase (SOD) Activity AlteredImpaired conversion of superoxide to hydrogen peroxide
Glutathione Peroxidase (GPx) Activity AlteredReduced detoxification of hydrogen peroxide and lipid hydroperoxides
Superoxide Anion Production IncreasedElevated levels of a primary reactive oxygen species
Lipid Peroxidation (MDA, CDs) IncreasedDamage to cellular membranes
Protein Carbonylation IncreasedDamage and dysfunction of cellular proteins
Oxidative DNA Damage (8-oxoguanine) IncreasedPotential for mutations and genomic instability

This table provides an interactive summary of research findings on how 7β-Hydroxycholesterol impairs cellular antioxidant defenses.

Impact on Organelle Integrity and Function

7β-hydroxycholesterol is a potent inducer of organelle dysfunction, affecting multiple subcellular compartments critical for cell survival and function. nih.gov Its cytotoxic effects are often mediated through the disruption of organelle integrity, leading to a cascade of events culminating in cell death.

Mitochondrial Dysfunction and Depolarization

The mitochondrion is a primary target of 7β-OHC-induced toxicity. nih.gov Exposure to this oxysterol leads to significant mitochondrial dysfunction, characterized by alterations in ultrastructure and a drop in the mitochondrial transmembrane potential (ΔΨm). nih.govnih.gov This depolarization is a key early event in the apoptotic pathway triggered by 7β-OHC. nomuraresearchgroup.comsemanticscholar.org

In U937 cells, treatment with 7β-OHC resulted in a loss of mitochondrial membrane potential within 2 hours. nomuraresearchgroup.comsemanticscholar.org This was followed by the release of cytochrome c from the mitochondria into the cytosol after 16 hours, a critical step in the activation of the intrinsic apoptotic cascade. nomuraresearchgroup.comsemanticscholar.org The involvement of the mitochondrial permeability transition pore (MPTP) is also implicated, as inhibitors of the MPTP were shown to protect against 7β-OHC-induced cell death. nomuraresearchgroup.comsemanticscholar.org These findings confirm that 7β-OHC-induced apoptosis proceeds via the mitochondrial pathway. nomuraresearchgroup.comsemanticscholar.org

Lysosomal Membrane Permeabilization and Alterations

Lysosomes are also critically affected by 7β-OHC. The compound induces lysosomal membrane permeabilization (LMP), an event that often precedes mitochondrial damage. dtu.dknih.gov Studies on human natural killer (NK) cells demonstrated that 7β-OHC treatment led to a loss of lysosomal integrity, which was followed by enhanced ROS production and, at later time points, increased mitochondrial membrane permeability. dtu.dknih.gov This suggests a sequential pathway where early lysosomal destabilization contributes to the subsequent oxidative stress and mitochondrial dysfunction. dtu.dknih.gov Other research has also identified that oxysterols like 7β-OHC can induce cell death through LMP. nih.gov

Influence on Inflammatory Processes

7β-hydroxycholesterol exhibits significant pro-inflammatory properties, actively participating in the modulation of immune responses. nih.gov It stimulates various immune cells to produce inflammatory mediators.

In human monocyte-derived macrophage models (THP-1 cells), 7β-OHC is a potent inducer of interleukin-8 (IL-8) secretion. nih.govmdpi.com IL-8 is a chemokine responsible for the recruitment of neutrophils and other immune cells to sites of inflammation. Furthermore, in human promonocytic leukemia cells (U937) and THP-1 cells, 7β-OHC, among other oxysterols, can trigger the secretion of several other chemokines involved in the recruitment of immunocompetent cells, such as Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Protein-1β (MIP-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-1β (IL-1β). mdpi.com

Beyond chemokine induction, 7β-OHC also plays a role in the differentiation of specific T-cell lineages. It can act as a selective activator of the nuclear receptor RORγt. nih.gov This activation promotes the differentiation of both murine and human IL-17-producing Th17 cells, which are critical players in various inflammatory diseases. nih.gov

The table below summarizes the known inflammatory effects of 7β-Hydroxycholesterol.

Cell Type / SystemInflammatory Mediator / ProcessOutcome
THP-1 Macrophages Interleukin-8 (IL-8) SecretionRecruitment of immune cells
U937 & THP-1 Cells Secretion of MCP-1, MIP-1β, TNF-α, IL-1βRecruitment of immunocompetent cells
T-helper Cells (murine & human) RORγt ActivationPromotion of Th17 cell differentiation

This interactive table outlines the pro-inflammatory actions of 7β-Hydroxycholesterol on different components of the immune system.

Stimulation of Inflammatory Cytokine Secretion (e.g., TNF-alpha, IL-1β, IL-6)

7β-hydroxycholesterol (7β-OHC) is recognized as a pro-inflammatory molecule capable of stimulating the secretion of specific inflammatory cytokines, although its effects can be cell-type dependent. researchgate.net In human monocytic cells (U937) and macrophages (THP-1), 7β-OHC is a potent inducer of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) secretion. mdpi.com This activity highlights its role in initiating and perpetuating inflammatory responses within tissues where it accumulates, such as atherosclerotic plaques. mdpi.com

However, the response can vary in different cell types. A study on human umbilical vein endothelial cells (HUVECs) demonstrated that while 7β-OHC was a powerful inducer of IL-1β secretion, TNF-α secretion was not detected in this specific cell model. medchemexpress.com This suggests a differential regulation of cytokine expression depending on the cellular context. The same study compared the effects of oxysterols oxidized at the C7 position and found that the stereochemical position of the hydroxyl group (alpha versus beta) is a key determinant for the induction of IL-1β. medchemexpress.com While the related oxysterol, 7-ketocholesterol, has been shown to induce the expression of a wider range of pro-inflammatory cytokines including IL-1β, IL-6, and IL-8, the evidence for 7β-OHC is most direct for IL-1β and TNF-α. nih.gov

Table 1: Differential Effects of C7-Oxysterols on Cytokine Secretion in Endothelial Cells
OxysterolIL-1β SecretionTNF-α Secretion
7α-hydroxycholesterolNot potentNot detected
7β-hydroxycholesterolPotent InducerNot detected
7-ketocholesterolPotent InducerNot detected
Data derived from a comparative study on human umbilical vein endothelial cells (HUVECs). medchemexpress.com

Activation of Adhesion Molecule Expression

7β-OHC contributes to the inflammatory process by promoting the expression of adhesion molecules on the surface of vascular cells. arxiv.org Research has demonstrated that oxysterols oxidized at the C7 position, including 7β-OHC, increase the expression levels of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin. medchemexpress.comarxiv.org This upregulation is critical in the context of atherosclerosis, as it facilitates the adhesion of leukocytes, such as monocytes, to the endothelial layer of blood vessels—a key initiating event in the formation of atherosclerotic plaques. arxiv.org A comparative study on HUVECs confirmed that treatment with 7β-OHC resulted in the enhanced expression of these three key adhesion molecules. medchemexpress.com

Activation of Matrix Metalloproteinases

7β-hydroxycholesterol has been shown to activate matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix. researchgate.netresearchgate.net Specifically, research on human neuroblastoma SH-SY5Y cells demonstrated that 7β-OHC induces the expression of matrix metalloproteinase-9 (MMP-9). plos.org The induction of MMPs can have significant pathological consequences. mdpi.com For instance, in inflammatory bowel diseases, oxysterol-mediated activation of MMPs is thought to contribute to the alteration of the intestinal barrier by degrading cellular junctions. mdpi.com In vascular contexts, the activation of MMP-9 by oxysterols in macrophages may contribute to the instability and rupture of atherosclerotic plaques. nih.gov

Interactions with Specific Biomolecules

Enhancement of Amyloid-beta (Aβ) Binding and Synthesis

In the context of neurodegenerative conditions such as Alzheimer's disease, 7β-OHC has been identified as a factor that modulates the interaction of neurons with amyloid-beta (Aβ) peptides. nih.gov Research has shown that 7β-OHC, along with other brain-relevant oxysterols, markedly enhances the binding of Aβ to human differentiated neuronal cell lines. nih.gov This effect is not direct but is mediated by the upregulation of the net expression and synthesis of specific cell surface receptors, namely CD36 and β1-integrin, which serve as binding sites for Aβ. nih.gov

The production of 7β-OHC can be a consequence of the interaction between cholesterol, Aβ, and the amyloid precursor protein (APP), suggesting a feedback loop that could contribute to disease progression. plos.orgmdpi.com It is important to note a key distinction in its activity compared to other oxysterols; while 7β-OHC enhances the binding of Aβ to neurons, it does not potentiate the peptide's subsequent pro-apoptotic and neurotoxic effects. nih.gov This is in contrast to 24(S)-hydroxycholesterol, which both enhances Aβ binding and amplifies its toxicity. nih.govmdpi.com This indicates that while 7β-OHC may facilitate the accumulation of Aβ on neuronal surfaces, other factors are required to trigger the downstream neurotoxic cascade.

Table 2: Effects of Various Oxysterols on Aβ Interaction with Neuronal Cells
OxysterolEnhances Aβ BindingPotentiates Aβ Neurotoxicity
7β-hydroxycholesterolYesNo
24(S)-hydroxycholesterolYesYes
27-hydroxycholesterol (B1664032)YesNo
Summary of findings on how different oxysterols modulate the binding and toxicity of amyloid-beta (Aβ) on neuronal cells. nih.gov

Molecular Signaling Cascades Elicited by 7β Hydroxycholesterol

Caspase-Dependent Apoptotic Pathways

7β-hydroxycholesterol engages the cell's apoptotic machinery through the activation of a cascade of cysteine-aspartic proteases known as caspases. This activation can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, leading to the systematic dismantling of the cell.

The activation of caspase-8 is a key event in the extrinsic pathway of apoptosis. However, its role in 7β-hydroxycholesterol-induced cell death can be cell-type specific and is linked to the intrinsic mitochondrial pathway. In human promonocytic U937 cells, treatment with 7β-hydroxycholesterol has been shown to result in the activation of caspase-8. imrpress.com This activation is associated with the degradation of Bid, a pro-apoptotic Bcl-2 family protein. imrpress.com The cleavage of Bid to its truncated form, tBid, facilitates its translocation to the mitochondria, where it promotes the release of cytochrome c, thereby linking the caspase-8 activation to the mitochondrial pathway. imrpress.com However, other studies on U937 cells have suggested that caspase-8 may not play a primary role, with the apoptotic sequence being initiated predominantly through the mitochondrial pathway via caspase-9. nih.govscilit.com This suggests that the involvement of caspase-8 in 7β-hydroxycholesterol-induced apoptosis can vary depending on the specific cellular context and experimental conditions.

Regardless of the initial upstream signals, a central event in 7β-hydroxycholesterol-induced apoptosis is the activation of downstream effector caspases. Research has consistently demonstrated that exposure to this oxysterol leads to the robust activation of caspase-3, caspase-7, and the initiator caspase-9. imrpress.com

Studies in U937 cells have elucidated a specific temporal sequence of activation. Following treatment with 7β-hydroxycholesterol, the activation of caspase-9 is observed, which subsequently leads to the activation of caspase-3. nih.govscilit.com Caspase-3 is considered a crucial executioner caspase, and its activation is essential for many of the hallmark features of apoptosis induced by 7β-hydroxycholesterol. researchgate.net In cell lines deficient in caspase-3 (like MCF-7), the activation of other caspases such as -7, -8, and -9 by 7β-hydroxycholesterol is substantially impaired, highlighting the central role of caspase-3 in amplifying the caspase cascade. researchgate.net

Table 1: Sequence of Caspase Activation in U937 Cells Treated with 7β-Hydroxycholesterol

Time Point (Post-treatment)Apoptotic Event
9 hoursActivation of Caspase-9
12 hoursActivation of Caspase-3
24 hoursCleavage of PARP

This table summarizes the typical timeline of key molecular events following the exposure of U937 cells to 7β-hydroxycholesterol, as reported in scientific literature. nih.govscilit.com

Apoptotic DNA fragmentation is carried out by various nucleases. 7β-hydroxycholesterol triggers the activation of such enzymes, including Endonuclease G (EndoG). EndoG is a mitochondrion-specific nuclease that translocates to the nucleus during apoptosis to cleave chromatin DNA. nih.gov Research has shown that in response to 7β-hydroxycholesterol, EndoG is released from the mitochondria into the cytosol. researchgate.net A significant finding is that this release occurs independently of the caspase-3 status of the cell. This indicates that while 7β-hydroxycholesterol utilizes caspase-dependent pathways, it also simultaneously activates caspase-independent mechanisms for executing cell death. researchgate.net This dual-pathway activation ensures the efficient dismantling of the cell.

The final step of DNA degradation into nucleosomal units is primarily executed by Caspase-Activated DNase (CAD), also known as DNA fragmentation factor 40 kDa subunit (DFF40). wikipedia.org In healthy cells, CAD is kept in an inactive state by its inhibitor, the Inhibitor of Caspase-Activated DNase (ICAD), also known as DNA fragmentation factor 45 kDa subunit (DFF45). wikipedia.orgresearchgate.net For CAD to become active, ICAD must be cleaved. This cleavage is a key target for executioner caspases. Studies have demonstrated that in the apoptotic process induced by 7β-hydroxycholesterol, caspase-3 is essential for the cleavage of ICAD. researchgate.net This cleavage liberates CAD, allowing it to enter the nucleus and degrade chromosomal DNA, a hallmark of apoptosis. wikipedia.org The absence of functional caspase-3 prevents the effective cleavage of ICAD, thereby inhibiting this mode of DNA fragmentation. researchgate.netnih.gov

Calcium Homeostasis Modulation

Alterations in intracellular calcium (Ca²⁺) levels are a critical component of many signaling pathways, including those leading to apoptosis. 7β-hydroxycholesterol has been shown to significantly disrupt calcium homeostasis, contributing to its cytotoxic effects.

A rapid increase in cytosolic Ca²⁺ concentration is an early event following cellular exposure to 7β-hydroxycholesterol. Studies in human aortic smooth muscle cells have shown that this oxysterol induces oscillations in intracellular Ca²⁺ within minutes of application. nih.gov This initial spike is followed by a depletion of intracellular calcium stores, specifically the thapsigargin-sensitive pools located in the endoplasmic reticulum, indicating a significant perturbation of Ca²⁺ homeostasis. nih.gov This disruption of calcium signaling is implicated in the apoptotic pathway, as the sustained elevation of intracellular Ca²⁺ can trigger various downstream apoptotic events, including mitochondrial dysfunction and caspase activation. nih.gov The influx of extracellular Ca²⁺ is a contributor to this process, although the precise channels and mechanisms can differ between cell types. nih.govresearchgate.net

Table 2: Effects of 7β-Hydroxycholesterol on Cellular Calcium Dynamics

Cellular ModelObserved EffectTimeframe
Human Aortic Smooth Muscle CellsInduces Ca²⁺ oscillationsWithin minutes
Human Aortic Smooth Muscle CellsDepletion of thapsigargin-sensitive Ca²⁺ poolsA few hours

This table outlines the documented impact of 7β-hydroxycholesterol on intracellular calcium signaling based on experimental evidence. nih.gov

Activation of Calmodulin and Calcineurin

7β-hydroxycholesterol is implicated in signaling events that lead to an increase in intracellular calcium (Ca²⁺) levels. This influx of Ca²⁺ is a critical upstream event that triggers the activation of calmodulin and the subsequent activation of calcineurin. Calmodulin, a ubiquitous calcium-binding protein, undergoes a conformational change upon binding to Ca²⁺, enabling it to interact with and activate a variety of downstream targets, including the serine/threonine phosphatase calcineurin. The activation of the calmodulin/calcineurin pathway by 7β-hydroxycholesterol is a key step in a signaling cascade that can ultimately lead to cellular responses such as apoptosis. One of the downstream effects of calcineurin activation in this context is the dephosphorylation of the pro-apoptotic protein Bad, which contributes to mitochondrial dysfunction.

Kinase Signaling Pathways

Mitogen-Activated Protein Kinases (MAPK) Activation

7β-hydroxycholesterol has been demonstrated to be a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, research has shown that this compound can rapidly induce the phosphorylation and thus activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). In human aortic smooth muscle cells, the activation of ERK1 and ERK2 has been observed within minutes of exposure to 7β-hydroxycholesterol. This activation is often preceded by oscillations in intracellular calcium concentrations, suggesting a potential link between Ca²⁺ signaling and MAPK activation. The activation of the ERK1/2 pathway is a crucial event in the cellular response to 7β-hydroxycholesterol, influencing processes such as cell proliferation, differentiation, and survival. While the activation of other MAPK family members, such as p38 and JNK, by 7β-hydroxycholesterol is less definitively established, the broader class of oxysterols is known to engage these pathways, suggesting a complex interplay of kinase signaling in response to these molecules.

The following table summarizes the key research findings on the activation of MAPK by 7β-hydroxycholesterol.

Cell TypeMAPK Family MemberObservation
Human Aortic Smooth Muscle CellsERK1/2Activated within 5 minutes of exposure. nih.gov
Human Monocytic THP-1 CellsERK1/2Activation is part of a calcium-dependent pathway.

General Oxysterol Receptor Interactions

Ligand Activity for Nuclear Receptors (e.g., Liver X Receptors)

7β-hydroxycholesterol functions as a ligand for nuclear receptors, most notably the Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis and inflammation. nomuraresearchgroup.com As an LXR agonist, 7β-hydroxycholesterol can bind to and activate these transcription factors, leading to the expression of LXR target genes. nomuraresearchgroup.com Studies have shown that 7β-hydroxycholesterol induces the expression of the canonical LXR target gene ABCA1, which is involved in cholesterol efflux. nomuraresearchgroup.com However, the potency of 7β-hydroxycholesterol as an LXR activator can vary compared to other oxysterols. nomuraresearchgroup.com For instance, while it effectively induces ABCA1, its ability to upregulate other LXR target genes, such as SREBP1c, may be less pronounced than that of other oxysterols like 4β-hydroxycholesterol. nomuraresearchgroup.com This differential activation of target genes suggests that 7β-hydroxycholesterol may act as a selective LXR modulator, contributing to the nuanced regulation of lipid metabolism and inflammatory responses.

The table below outlines the ligand activity of 7β-hydroxycholesterol for Liver X Receptors.

ReceptorTarget GeneEffect of 7β-hydroxycholesterol
LXRABCA1Induction of expression. nomuraresearchgroup.com
LXRSREBP1cMinimal induction. nomuraresearchgroup.com

Ligand Activity for G Protein-Coupled Receptors

In addition to nuclear receptors, 7β-hydroxycholesterol has been shown to exhibit ligand activity for certain G protein-coupled receptors (GPCRs). One such receptor is the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183, which plays a role in immune cell migration. nih.gov Research has identified 7β-hydroxycholesterol as a weak agonist for EBI2. nih.gov While other oxysterols, such as 7α,25-dihydroxycholesterol, are more potent ligands for this receptor, the interaction of 7β-hydroxycholesterol with EBI2 indicates its potential to modulate immune responses through this GPCR. nih.govnih.gov

Furthermore, the broader class of oxysterols has been implicated in the activation of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. Although direct, high-affinity binding of 7β-hydroxycholesterol to SMO is not as well-characterized as that of other oxysterols like 20(S)-hydroxycholesterol, its structural similarity suggests a potential for interaction. nih.gov The activation of SMO by oxysterols is a critical step in a signaling pathway that is essential for embryonic development and tissue homeostasis. nih.gov

The following table details the known ligand activities of 7β-hydroxycholesterol for G protein-coupled receptors.

ReceptorLigand Activity
EBI2 (GPR183)Weak agonist. nih.gov

Role of 7β Hydroxycholesterol in Disease Mechanisms

Contributions to Cardiovascular Disease Pathogenesis

Research indicates a positive correlation between increased plasma levels of 7β-Hydroxycholesterol and mortality in males with coronary heart disease. caymanchem.com This compound is considered a candidate marker for assessing cardiovascular risk and is known to promote inflammation and oxidative stress that drive the development of atherosclerosis. targetmol.com

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the inner layers of arteries. nih.gov Oxidized low-density lipoprotein (LDL) is a key factor in the initiation and progression of this condition. ahajournals.org 7β-Hydroxycholesterol, along with 7-ketocholesterol (B24107) (7-KC), is a major oxysterol component found in oxidized lipoproteins within human atherosclerotic plaques. nih.gov

The accumulation of these oxysterols in the arterial wall is detrimental. nih.gov 7β-Hydroxycholesterol contributes to the progression of atherosclerosis by stimulating inflammatory responses and promoting the formation of foam cells, which are macrophages that have engulfed large amounts of lipid. nih.govnih.gov This process increases intracellular levels of reactive oxygen species (ROS), pushing macrophages towards a pro-inflammatory state and contributing to lesion development. nih.govahajournals.org

Table 1: Effects of 7β-Hydroxycholesterol on Atherosclerosis Progression

Cellular/ProcessEffect of 7β-HydroxycholesterolReference
MacrophagesPromotes switch to pro-inflammatory type nih.gov
Foam Cell FormationIncreases nih.gov
Inflammatory ResponseStimulates nih.gov
Oxidative StressInduces targetmol.com

The endothelium, a thin layer of cells lining the blood vessels, plays a crucial role in cardiovascular health. Endothelial dysfunction is a critical early event in the development of atherosclerosis. ahajournals.orgphysiology.org 7β-Hydroxycholesterol has been shown to be toxic to vascular wall cells, inducing apoptosis and cell death in Human Umbilical Vein Endothelial Cells (HUVECs) in a concentration-dependent manner. caymanchem.com

This oxysterol disrupts the integrity of the endothelial barrier. nih.gov It enhances leukocyte-endothelial interactions by upregulating the expression of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. selleckchem.comnih.gov This increased adhesion of monocytes to endothelial cells is a key step in the development of atherosclerotic plaques. nih.govresearchgate.net Furthermore, studies have shown that 7β-hydroxycholesterol can increase the stiffness of the endothelial cell membrane, contributing to endothelial dysfunction. researchgate.net

Involvement in Neurodegenerative Conditions

Beyond cardiovascular disease, 7β-Hydroxycholesterol is implicated in the pathology of neurodegenerative disorders, most notably Alzheimer's disease. nih.govaston.ac.uk The compound is found at increased levels in the brain and cerebrospinal fluid of patients with these conditions. aston.ac.uk

Dysregulation of cholesterol metabolism is strongly associated with Alzheimer's disease (AD). elsevierpure.commdpi.com Oxysterols, including 7β-OHC, are considered a potential link between altered cholesterol homeostasis and AD pathogenesis. mdpi.comfrontiersin.org Levels of 7β-OHC are found to be significantly increased in AD brains. mdpi.commdpi.com

Recent studies suggest that 7β-OHC could serve as a convenient peripheral biomarker for AD. elsevierpure.comnih.gov Research has shown that levels of 7β-OHC are elevated in the hair of patients with AD and correlate with the clinical severity of the disease. nih.govresearchgate.net This suggests that increased plasma 7β-OHC may be a preceding factor that contributes to the progression of AD pathology. researchgate.net

Neuroinflammation is a key component of AD pathogenesis, involving the activation of the brain's resident immune cells: microglia and astrocytes. nih.govbiorxiv.org 7β-Hydroxycholesterol and the related 7-ketocholesterol are known to induce inflammation and oxidative stress, which can promote neurodegeneration. nih.govresearchgate.net

Studies have demonstrated that direct injection of 7β-OHC into the hippocampus of mice induces the activation of both astrocytes and microglial cells. elsevierpure.comnih.govresearchgate.net This activation leads to an increased production of pro-inflammatory cytokines, such as TNF-alpha, IL-1β, and IL-6. elsevierpure.comnih.govresearchgate.net Furthermore, the related oxysterol 7-KC has been shown to increase reactive oxygen species in astrocytes, an effect that is mediated by microglia. researchgate.netnih.govnih.gov This evidence highlights a direct role for 7β-OHC in driving the neuroinflammatory processes that contribute to neuronal damage in Alzheimer's disease. nih.govresearchgate.net

Table 2: Role of 7β-Hydroxycholesterol in Alzheimer's Disease Pathogenesis

Pathological ProcessSpecific Effect of 7β-HydroxycholesterolReference
Biomarker PotentialIncreased levels in hair of AD patients correlate with disease severity nih.govresearchgate.net
Amyloidogenic PathwayEnhances elsevierpure.comnih.gov
NeuroinflammationInduces astrocyte and microglial cell activation elsevierpure.comnih.govresearchgate.net
Pro-inflammatory CytokinesIncreases levels of TNF-alpha, IL-1β, IL-6 elsevierpure.comnih.govresearchgate.net
Cognitive FunctionInduces deficits in memory and executive functions in mice elsevierpure.comnih.gov

Alzheimer's Disease Pathogenesis and Biomarker Potential

Impact on Neuronal Cells

7β-Hydroxycholesterol (7β-OHC) is an oxysterol that demonstrates cytotoxic properties toward neuronal cells. Studies have shown that it can decrease the viability of neuronal cell lines, such as SH-SY5Y cells, in a concentration-dependent manner. nih.gov This oxysterol, along with others like 24S-hydroxycholesterol (24S-HC) and 27-hydroxycholesterol (B1664032) (27-HC), has been found to effectively potentiate the binding of amyloid-beta (Aβ) peptide to the cell membranes of human differentiated neuronal cell lines. nih.gov While 24S-HC was shown to significantly worsen the cell death caused by Aβ, the pro-oxidant action that promotes the generation of reactive oxygen species (ROS) is a key mechanism of toxicity for these compounds. nih.gov The accumulation of oxysterols is increasingly recognized as a contributor to neurodegeneration, with studies on human iPSC-derived neurons showing that cholesterol metabolites can significantly impair neuronal function by disrupting calcium signaling and causing widespread organelle dysfunction. biorxiv.org

Multiple Sclerosis Associations

In the context of Multiple Sclerosis (MS), 7β-Hydroxycholesterol is associated with neuroaxonal injury. nih.govquanterix.com Research has established serum neurofilament light chain (sNfL) as a reliable marker for this type of damage in MS patients. nih.govquanterix.com A longitudinal study involving patients with both relapsing-remitting and progressive MS found that baseline levels of 7β-OHC, which is produced by reactive oxygen species (ROS)-mediated cholesterol oxidation, were positively associated with sNfL levels at a 5-year follow-up (p = 0.0025). nih.govquanterix.com This association remained significant even after adjusting for LDL and HDL cholesterol levels. nih.govquanterix.com Unlike oxysterols produced through enzymatic pathways, such as 24HC, 25HC, 27HC, and 7αHC, which showed no association with sNfL, the non-enzymatically produced 7β-OHC and 7-ketocholesterol (7KC) are specifically implicated in the neuroaxonal damage process in MS. nih.govquanterix.com

Study FocusPatient CohortKey FindingStatistical Significance
Association between oxysterols and neuroaxonal injury in MS62 Relapsing-Remitting MS (RR-MS) and 36 Progressive MS (PMS) patientsBaseline 7β-OHC levels positively associated with sNfL levels at 5-year follow-up.p = 0.0025

Down Syndrome-Associated Neuropathology

Down syndrome (DS) is considered a genetically determined form of Alzheimer's disease (AD), and imbalances in brain cholesterol are thought to contribute to the premature AD-like neurodegeneration seen in this condition. nih.govnih.gov Research using the Ts2 mouse model for Down syndrome has revealed alterations in brain cholesterol machinery. nih.gov Specifically, analysis of the frontal cortex in these mice showed increased levels of oxysterols derived from non-enzymatic cholesterol autoxidation, including 7β-hydroxycholesterol (7β-OHC). nih.gov This elevation in 7β-OHC and other related oxysterols was observed in both young (3-month-old) and older (12-month-old) Ts2 mice, suggesting that an exacerbation of cerebral oxidative stress occurs early and persists. nih.gov These findings indicate that the derangements in cholesterol metabolism and the resulting increase in oxidative stress markers like 7β-OHC may be common features contributing to the inflammatory and oxidative events in both Down syndrome and Alzheimer's disease. nih.gov

Other Pathophysiological Associations

Inflammatory Bowel Diseases

Oxysterols, including 7β-Hydroxycholesterol, are implicated in the pathogenesis of inflammatory bowel diseases (IBD). nih.gov These cholesterol oxidation products can be generated non-enzymatically from the cholesterol present in foods. nih.gov It has been proposed that 7β-OHC, along with 7α-OHC, can negatively impact the function of the intestinal barrier and promote the production of pro-inflammatory cytokines. nih.gov The formation of lymphoid tissue in the gut is a critical aspect of intestinal immunity, but in IBD, this tissue can become hyperplastic and contribute to chronic inflammation and tissue damage. nih.govki.se Cholesterol metabolites, known as oxysterols, have been found to guide the movement of specific immune cells to form this lymphoid tissue, and patients with ulcerative colitis have been observed to have higher levels of the enzymes that produce these oxysterols. ki.se

Sarcopenia

Sarcopenia, the age-related loss of muscle mass and strength, is associated with increased oxidative stress, and 7β-Hydroxycholesterol has been identified as a key biomarker in this process. nih.govconsensus.app Studies have found significantly higher plasma levels of 7β-OHC and 7-ketocholesterol in sarcopenic patients compared to non-sarcopenic individuals. nih.govresearchgate.net This increase in oxysterols is linked to enhanced lipid peroxidation and protein carbonylation, indicating a state of heightened oxidative stress. nih.gov In vitro experiments on murine C2C12 cells (both myoblasts and myotubes) have demonstrated that 7β-OHC induces cell death, with these cytotoxic effects contributing to skeletal muscle atrophy. nih.gov Furthermore, treatment of these muscle cells with 7β-OHC led to an increased secretion of inflammatory cytokines such as TNF-α and IL-8, suggesting it also plays a role in the inflammation associated with sarcopenia. nih.govresearchgate.net

ConditionBiomarkerObserved Effect in PatientsEffect on Muscle Cells (in vitro)Associated Inflammatory Markers
Sarcopenia7β-HydroxycholesterolIncreased plasma levels in sarcopenic patients. nih.govresearchgate.netInduces cell death (cytotoxicity) in myoblasts and myotubes. nih.govIncreased secretion of TNF-α and IL-8. nih.govresearchgate.net

Age-Related Macular Degeneration

7β-Hydroxycholesterol is one of several oxysterols implicated in the pathology of certain eye conditions, including age-related macular degeneration (AMD). nih.gov While its counterpart, 7-ketocholesterol (7KCh), is more extensively studied in the context of AMD, both are products of cholesterol autoxidation and are considered to have cytotoxic properties. nih.govinpst.net These toxic cholesterol breakdown products tend to accumulate in greater amounts in aging individuals. inpst.net Their pathogenic effects are linked to the induction of oxidative stress, inflammation, and aberrant cell death processes. nih.govinpst.net The chronic formation and potent inflammatory properties of these oxysterols suggest they may act as "age-related" risk factors in the development and progression of diseases like AMD. x-mol.net

Methodological Approaches in 7β Hydroxycholesterol Academic Research

Quantification and Detection Methodologies

The accurate quantification and detection of 7β-hydroxycholesterol in biological samples are crucial for understanding its physiological and pathological roles. Various analytical techniques have been developed and optimized for this purpose, each with distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of oxysterols, including 7β-hydroxycholesterol. A key advantage of GC-MS is its high chromatographic resolving power, which allows for the effective separation of structurally similar isomers. nih.gov This is particularly important for distinguishing 7β-hydroxycholesterol from its epimer, 7α-hydroxycholesterol, which can be challenging with other methods. nih.gov

The sensitivity of this method is another significant benefit, with some protocols able to detect sterols in the picogram range. nih.gov This high sensitivity makes it possible to quantify oxysterols from small biological samples, such as lipids extracted from approximately 0.5–1 million cultured cells. nih.gov The typical workflow for GC-MS analysis involves extraction of lipids from the sample, followed by a derivatization step. Derivatization is necessary to increase the volatility and thermal stability of the cholesterol derivatives for gas-phase analysis. The subsequent mass spectrometry analysis provides both quantification and structural confirmation of the detected compounds. While highly effective, GC-MS methods can have longer run times compared to other techniques. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a dominant technique for oxysterol analysis due to its high sensitivity, specificity, and suitability for high-throughput screening. nih.govmdpi.com This method allows for the simultaneous quantification of multiple oxysterols in a single, relatively short analytical run, often around 12-15 minutes. nih.govmdpi.com

Sample preparation typically involves liquid-liquid or solid-phase extraction to isolate oxysterols from complex biological matrices like plasma, tissues, or cultured cells. mdpi.comaston.ac.uk In some protocols, derivatization is employed to enhance ionization efficiency and improve the separation of isomers. nih.gov For instance, derivatization into nicotinates has been shown to facilitate the separation of 7β-hydroxycholesterol from other major isomers. nih.gov However, a major challenge for some LC-MS methods is the co-elution of isomeric oxysterols, which can complicate accurate quantification without optimal chromatographic conditions or derivatization strategies. nih.gov Despite this, optimized LC-MS/MS methods have been successfully developed and validated for the robust analysis of oxysterols in various biological specimens. mdpi.comd-nb.info

Table 1: Comparison of Primary Analytical Methods for 7β-Hydroxycholesterol Detection

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Advantage High chromatographic resolution, excellent for separating isomers like 7α-HC and 7β-HC. nih.gov High sensitivity, specificity, and suitability for high-throughput analysis. nih.govmdpi.com
Sensitivity High, capable of detecting picogram levels. nih.gov High, suitable for low-abundance oxysterols.
Sample Preparation Requires derivatization to increase analyte volatility. nih.gov May or may not require derivatization. nih.govmdpi.com
Run Time Generally longer run times (>15 minutes). nih.govnih.gov Faster run times (around 12-15 minutes). nih.govmdpi.com
Isomer Separation Superior capability to resolve isomers. nih.gov Can be challenging; may require derivatization or specialized columns. nih.govnih.gov

Thin Layer Chromatography (TLC) is a fundamental and cost-effective chromatographic technique used for the separation of lipids from a mixture based on their polarity. rockefeller.edu In the context of 7β-hydroxycholesterol research, TLC is primarily employed as a separation and purification tool rather than for precise quantification. sfu.caresearchgate.net The method involves spotting a lipid extract onto a stationary phase, typically a plate coated with silica (B1680970) gel, and developing the plate in a sealed chamber containing a mobile phase (a solvent system). rockefeller.edu

As the nonpolar solvent mixture moves up the polar silica plate, it carries the lipids with it. Nonpolar lipids travel further up the plate, while more polar lipids, like 7β-hydroxycholesterol, interact more strongly with the silica gel and migrate shorter distances. rockefeller.edu This differential migration allows for the separation of various lipid classes. researchgate.net After separation, the lipid spots can be visualized, often using iodine vapor, and the corresponding bands can be scraped from the plate for further analysis by other methods like GC-MS. sfu.ca

In vitro Research Models for Cellular and Molecular Studies

In vitro models are indispensable for investigating the specific cellular and molecular mechanisms affected by 7β-hydroxycholesterol. Cultured cell lines, in particular, provide controlled environments to dissect signaling pathways and cellular responses.

Cells of the vascular wall are primary targets in research on oxysterols due to their involvement in atherosclerosis. Human Umbilical Vein Endothelial Cells (HUVECs) and vascular Smooth Muscle Cells (SMCs) are standard models used to study the effects of 7β-hydroxycholesterol. nih.gov

Studies using cultured human aortic smooth muscle cells have shown that 7β-hydroxycholesterol can induce significant cytotoxic effects. Within minutes of exposure, it triggers oscillations in intracellular calcium concentration and activates the mitogen-activated protein kinases (MAPKs) ERK1 and ERK2. nih.gov Longer exposure leads to the inhibition of protein synthesis and ultimately apoptosis (programmed cell death). nih.gov

In HUVECs, research has indicated that 7β-hydroxycholesterol can influence the expression of cell adhesion molecules, which are critical in the inflammatory processes of atherosclerosis. uni.lu One study reported that 7β-hydroxycholesterol, along with 7α-hydroxycholesterol and 7-ketocholesterol (B24107), increased the cell surface expression of both VCAM-1 and ICAM-1 on HUVECs. uni.lu However, another investigation found that 7β-hydroxycholesterol did not affect the levels of soluble VCAM-1 released into the culture medium. uni.lu These models are crucial for elucidating the pro-inflammatory and pro-apoptotic potential of 7β-hydroxycholesterol in the vascular system.

Table 2: Summary of 7β-Hydroxycholesterol Effects on Cultured Vascular Wall Cells

Cell Type Model Key Research Findings
Human Aortic Smooth Muscle Cells In vitro Induces rapid intracellular Ca2+ oscillations. nih.gov
Activates MAP kinases (ERK1/ERK2). nih.gov
Inhibits protein synthesis. nih.gov
Promotes apoptosis. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) In vitro Reported to increase cell surface expression of adhesion molecules VCAM-1 and ICAM-1. uni.lu
Found to have no effect on the release of soluble VCAM-1. uni.lu

Cultured Cell Lines

Neural Cells (e.g., Oligodendrocytes, Microglial Cells, Neuronal Cell Lines, Glioblastoma Cells)

Research on 7β-hydroxycholesterol in the context of the central nervous system often employs a variety of neural cell types to model different aspects of neurodegenerative diseases and brain cancers.

Murine oligodendrocytes (158N cell line) have been utilized to study the cytotoxic effects of 7β-hydroxycholesterol. In one study, these cells were exposed to 7β-hydroxycholesterol, leading to induced cell death associated with oxidative stress, as evidenced by altered antioxidant enzyme activities and an overproduction of lipid peroxidation products. nih.gov This model is crucial for understanding the potential role of this oxysterol in demyelinating diseases.

Microglial cells, the resident immune cells of the brain, are also a key focus. Studies have shown that 7β-hydroxycholesterol can induce neuroinflammation by activating microglial cells. nih.gov This activation is characterized by the release of pro-inflammatory cytokines. nih.gov The human microglial clone 3 (HMC3) cell line is one of the models used to investigate these inflammatory responses.

Glioblastoma cell lines, such as the rat C6 line, are extensively used to investigate the anti-cancer potential of 7β-hydroxycholesterol and its derivatives. Research has demonstrated that 7β-hydroxycholesterol can slow the cell cycle and induce cell death in C6 glioblastoma cells. nih.gov Furthermore, studies have explored the cytotoxicity of 7β-hydroxycholesterol in glioblastoma cells, linking it to the accumulation of its esters in lipid rafts, which triggers energy stress and activates various signaling pathways, ultimately leading to cell death. mdpi.com

Table 1: Research Findings on 7β-Hydroxycholesterol in Neural Cells

Cell Type Cell Line Key Findings
Oligodendrocytes 158N (murine) Induces cell death, oxidative stress, and disrupts fatty acid metabolism. nih.gov
Microglial Cells HMC3 (human) Activates microglia, leading to the release of pro-inflammatory cytokines and neuroinflammation. nih.gov
Glioblastoma Cells C6 (rat) Slows cell cycle, induces cell death, and triggers energy stress through lipid raft accumulation. nih.govmdpi.com
Immune Cells (e.g., Monocytes, Macrophages, Promonocytic Leukemia Cells, Lymphocytes)

The immunomodulatory properties of 7β-hydroxycholesterol are investigated using various immune cell models.

Human promonocytic leukemia cells (U937) and human monocytic cells (THP-1) are common models. Studies have shown that 7β-hydroxycholesterol can stimulate these cells to secrete several chemokines involved in the recruitment of immunocompetent cells. nih.gov However, in some contexts, 7β-hydroxycholesterol did not induce the expression of the pro-inflammatory chemokine CCL2 in THP-1 monocytes/macrophages, in contrast to its isomer 7α-hydroxycholesterol. nih.gov At high concentrations, 7β-hydroxycholesterol has been shown to induce apoptosis in monocytic cells. plos.org

Research on human natural killer (NK) cells, a type of lymphocyte, has demonstrated that 7β-hydroxycholesterol induces apoptosis and necrosis in a time- and dose-dependent manner. This cell death is preceded by a loss of lysosomal integrity and an increase in reactive oxygen species (ROS) production, suggesting that 7β-hydroxycholesterol may contribute to immune disturbances.

Table 2: Research Findings on 7β-Hydroxycholesterol in Immune Cells

Cell Type Cell Line/Primary Cells Key Findings
Monocytes/Macrophages THP-1 (human) Did not induce CCL2 expression, unlike 7α-hydroxycholesterol. nih.gov
Promonocytic Leukemia Cells U937 (human) Stimulated to secrete chemokines involved in immune cell recruitment. nih.gov
Lymphocytes Human Natural Killer (NK) Cells Induces apoptosis and necrosis via lysosomal permeabilization and oxidative stress.
Muscle Cells (e.g., Myoblasts)

The impact of 7β-hydroxycholesterol on muscle cells has been studied in the context of sarcopenia, the age-related loss of muscle mass and function.

Murine C2C12 myoblasts are a standard model for these investigations. Research has shown that 7β-hydroxycholesterol induces cell death in both undifferentiated myoblasts and differentiated myotubes. nih.govresearchgate.net These cytotoxic effects are linked to the enhancement of oxidative stress and are considered a potential contributor to skeletal muscle atrophy and inflammation. nih.govresearchgate.net

Table 3: Research Findings on 7β-Hydroxycholesterol in Muscle Cells

Cell Type Cell Line Key Findings
Myoblasts C2C12 (murine) Induces cell death in both myoblasts and myotubes, contributing to muscle atrophy and inflammation. nih.govresearchgate.net
Intestinal Cells (e.g., Caco-2 cells)

The human colon adenocarcinoma cell line, Caco-2, is a widely used model to study the effects of various compounds on the intestinal barrier.

In studies involving 7β-hydroxycholesterol, Caco-2 cells have been used to demonstrate the pro-apoptotic effects of this oxysterol. When added to cell cultures, 7β-hydroxycholesterol was found to have a stronger pro-apoptotic action compared to other oxysterols. This effect is believed to be mediated by the enhanced production of reactive oxygen species.

Table 4: Research Findings on 7β-Hydroxycholesterol in Intestinal Cells

Cell Type Cell Line Key Findings
Intestinal Cells Caco-2 (human) Exerts a significant pro-apoptotic effect, likely through increased reactive oxygen species production.
Cancer Cell Lines (e.g., Lung Cancer Cells)

The role of 7β-hydroxycholesterol in cancer has been explored in various cancer cell lines, with a notable focus on lung cancer.

Studies using the human lung cancer cell line NCI-H460 have shown that 7β-hydroxycholesterol has anti-proliferative effects and induces apoptosis through the activation of the intrinsic apoptotic pathway. nih.gov Furthermore, plasma levels of 7β-hydroxycholesterol have been positively associated with lung cancer risk, suggesting its potential as a biomarker. nih.gov

Table 5: Research Findings on 7β-Hydroxycholesterol in Cancer Cell Lines

Cell Type Cell Line Key Findings
Lung Cancer Cells NCI-H460 (human) Exhibits anti-proliferative effects and induces apoptosis via the intrinsic pathway. nih.gov

Subcellular Fraction Studies (e.g., Brain Synaptosomes)

To investigate the effects of 7β-hydroxycholesterol at a sub-organellar level, researchers utilize subcellular fractionation techniques.

One such approach involves the use of brain synaptosomes, which are isolated nerve terminals. Oxidation of synaptosomes by a mixture of Fe2+ and ascorbate (B8700270) resulted in the production of 7β-hydroxycholesterol, among other oxysterols. This method allows for the study of cholesterol oxidation and its products in a physiologically relevant membrane environment, providing insights into the mechanisms of oxidative damage in the brain. nih.gov

Advanced In Vitro Systems (e.g., Organ/Body-on-a-Chip)

While traditional 2D cell cultures have provided valuable insights, there is a growing interest in developing more complex and physiologically relevant in vitro models.

Organ/body-on-a-chip technologies, which utilize microfluidic systems to create 3D microenvironments that mimic the structure and function of human organs, are considered a hopeful integrative approach for studying the metabolism and toxicity of 7β-hydroxycholesterol. nih.gov Although specific studies employing this technology for 7β-hydroxycholesterol research are still emerging, it holds the potential to bridge the gap between animal models and human studies, offering a more accurate prediction of the compound's effects in a multi-organ context. nih.gov

In vivo Animal Models for Mechanistic and Pathophysiological Investigations

In vivo animal models are indispensable for elucidating the complex mechanisms underlying the biological effects of 7β-hydroxycholesterol and its role in various pathophysiological processes. These models allow for the study of systemic effects, metabolic pathways, and the interplay between different cell types and organ systems, which cannot be fully recapitulated in vitro.

Rodent Models (e.g., Mice, Rats, Rabbits)

Rodent models, including mice, rats, and rabbits, are the most extensively used vertebrate systems for investigating the metabolism and toxicity of 7β-hydroxycholesterol. nih.govnih.gov Their physiological similarities to humans in key metabolic pathways make them valuable for translational research.

Mice: Mouse models have been instrumental in understanding the in vivo consequences of elevated 7β-hydroxycholesterol. Studies often involve the administration of 7β-hydroxycholesterol to observe its effects on various tissues. For instance, research has focused on its contribution to neurodegenerative processes, where it has been shown to induce oxidative stress and inflammation in the brain. nih.gov Specific mouse strains are chosen based on the research question, with some studies utilizing wild-type mice to understand fundamental metabolic pathways, while others employ genetically modified mice to investigate its role in specific diseases.

Rats: Rats are another frequently used rodent model. In one study, Sprague-Dawley rats fed a high-cholesterol diet exhibited measurable plasma levels of 7β-hydroxycholesterol, providing a model to study diet-induced changes in oxysterol profiles. researchgate.net Furthermore, direct injection of 7β-hydroxycholesteryl-3-oleate, a derivative of 7β-hydroxycholesterol, into the spinal cord of rats has been shown to reduce the astrocytic reaction following injury, suggesting a potential role in modulating glial responses in the central nervous system. nih.gov Another study demonstrated that liposomes containing 7β-hydroxycholesterol derivatives could inhibit the growth of C6 glioblastoma in the rat brain, indicating its potential cytostatic effects in certain contexts. bohrium.com

Rabbits: Rabbits, particularly when fed a cholesterol-rich diet, serve as a valuable model for atherosclerosis research, a condition where oxysterols like 7β-hydroxycholesterol are implicated. nih.gov These models develop hypercholesterolemia and atherosclerotic lesions that share similarities with human pathology. semanticscholar.orgmdpi.com In vitro studies using liver microsomes from various species, including rabbits, have shown that 7β-hydroxycholesterol is converted to 7-ketocholesterol, a key metabolic step. nih.gov This highlights the rabbit as a suitable model for studying the metabolic fate of 7β-hydroxycholesterol in the context of cardiovascular disease.

Interactive Data Table: Overview of Rodent Models in 7β-Hydroxycholesterol Research

Model Organism Key Application Areas Example Research Finding
Mice Neurodegeneration, Metabolism, Oxidative Stress Intracerebral injection induces neuroinflammation and features of Alzheimer's disease pathology.
Rats Neurotrauma, Cancer, Diet-induced hypercholesterolemia Injection of a 7β-hydroxycholesterol derivative reduced glial scarring after spinal cord injury. nih.gov
Rabbits Atherosclerosis, Cholesterol Metabolism In vitro studies with rabbit liver microsomes demonstrate the conversion of 7β-hydroxycholesterol to 7-ketocholesterol. nih.gov

Genetic and Disease-Specific Animal Models

To investigate the role of 7β-hydroxycholesterol in specific human diseases, researchers utilize genetically engineered and disease-specific animal models that recapitulate aspects of the human condition.

The 3xTg-AD mouse model, which develops both amyloid-β plaques and tau pathology similar to human Alzheimer's disease (AD), has been pivotal in linking 7β-hydroxycholesterol to AD pathogenesis. A significant finding in this model is that the serum levels of 7β-hydroxycholesterol increase with aging. nih.gov This age-dependent elevation suggests a potential role for this oxysterol in the progression of the disease.

To further probe this connection, a key experiment involved the direct intrahippocampal injection of 7β-hydroxycholesterol into the brains of normal mice. This intervention was found to induce several pathological features characteristic of AD, including:

Activation of astrocytes and microglial cells, key components of the neuroinflammatory response.

Increased levels of pro-inflammatory cytokines such as TNF-alpha, IL-1β, and IL-6.

Enhancement of the amyloidogenic pathway, which leads to the production of amyloid-β peptides.

These findings strongly suggest that 7β-hydroxycholesterol is not just a marker but an active contributor to AD-related pathophysiology. nih.gov

Interactive Data Table: Research Findings in 3xTg-AD Mouse Model

Finding Implication for Alzheimer's Disease
Increased serum levels of 7β-hydroxycholesterol with age in 3xTg-AD mice. nih.gov Suggests a role for 7β-hydroxycholesterol in the age-related progression of AD.
Intrahippocampal injection of 7β-hydroxycholesterol in normal mice induces neuroinflammation. nih.gov Indicates that 7β-hydroxycholesterol can trigger the inflammatory cascade seen in AD.
7β-hydroxycholesterol injection enhances the amyloidogenic pathway. nih.gov Points to a direct role of 7β-hydroxycholesterol in the production of amyloid-β, a hallmark of AD.

The Ts2Cje mouse model is utilized in Down syndrome research, a condition with a high prevalence of early-onset Alzheimer's disease. Studies of this model have revealed alterations in brain cholesterol metabolism, including changes in the levels of various oxysterols. bohrium.com Analysis of the frontal cortex of Ts2Cje mice showed increased levels of cholesterol auto-oxidation products, suggesting a state of exacerbated cerebral oxidative stress. bohrium.com This environment is conducive to the formation of 7β-hydroxycholesterol, linking the genetic basis of Down syndrome to the molecular pathways involving this oxysterol.

Invertebrate Models

While less common than rodent models in 7β-hydroxycholesterol research, invertebrate models like the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) offer unique advantages for large-scale genetic and toxicological screens due to their short lifecycles and well-characterized genetics. researchgate.netresearchgate.netfrontiersin.org

Drosophila melanogaster has been extensively used as a model for neurotoxicological studies and to investigate oxidative stress. researchgate.netmdpi.comspringernature.com Given that 7β-hydroxycholesterol is a known inducer of oxidative stress and has neurotoxic properties, Drosophila presents a promising platform for high-throughput screening of genetic and pharmacological modulators of 7β-hydroxycholesterol-induced toxicity.

Caenorhabditis elegans is a powerful model for studying lipid metabolism and the effects of various compounds on lifespan and healthspan. nih.govnih.govresearchgate.net Its simple, well-defined nervous system and transparent body allow for detailed in vivo imaging of cellular processes. Although specific studies focusing on 7β-hydroxycholesterol in C. elegans are not widely documented, its established use in studying the broader impacts of metabolic and oxidative stress makes it a suitable model for future investigations into the systemic effects of this oxysterol.

Interactive Data Table: Potential Applications of Invertebrate Models in 7β-Hydroxycholesterol Research

Invertebrate Model Key Features Potential Research Applications for 7β-Hydroxycholesterol
Drosophila melanogaster Short lifespan, powerful genetic tools, established neurobiology. researchgate.net High-throughput screening for genes and compounds that modify 7β-hydroxycholesterol-induced neurotoxicity and oxidative stress.
Caenorhabditis elegans Short lifecycle, transparent body, well-defined genetics, established metabolic pathways. researchgate.netfrontiersin.org Investigating the systemic effects of 7β-hydroxycholesterol on lipid metabolism, aging, and organismal health.

Q & A

Q. How can advanced imaging techniques elucidate 7β-Hydroxy Cholesterol’s subcellular localization?

  • Methodological Answer: Employ click chemistry probes (e.g., alkyne-tagged 7β-Hydroxy Cholesterol) combined with confocal microscopy. Co-stain with organelle markers (e.g., Lysotracker for lysosomes, MitoTracker for mitochondria). Use super-resolution microscopy (e.g., STED) to resolve membrane microdomains. Validate via subcellular fractionation and LC-MS analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.